Cas no 155877-06-8 (Tetraisopropylazodicarboxamid)
Tetraisopropylazodicarboxamid Chemical and Physical Properties
Names and Identifiers
-
- Diazenedicarboxamide,tetrakis(1-methylethyl)- (9CI)
- Tetraisopropylazodicarboxamid
- TetraisopropylazodicarboxaMide
- Tetrakis(1-methylethyl)diazenedicarboxamide
- (3E)-3-[di(propan-2-yl)carbamoylimino]-1,1-di(propan-2-yl)urea
- SCHEMBL103044
- 155877-06-8
- N1,N1,N2,N2-Tetraisopropyldiazene-1,2-dicarboxamide
- CS-0276227
-
- Inchi: 1S/C14H28N4O2/c1-9(2)17(10(3)4)13(19)15-16-14(20)18(11(5)6)12(7)8/h9-12H,1-8H3/b16-15+
- InChI Key: NKMKDPVCESDJCN-FOCLMDBBSA-N
- SMILES: O=C(/N=N/C(N(C(C)C)C(C)C)=O)N(C(C)C)C(C)C
Computed Properties
- Exact Mass: 284.22100
- Monoisotopic Mass: 284.221
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 65.3A^2
- XLogP3: 3.4
Experimental Properties
- Density: 1.02±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.34 g/l) (25 º C),
- PSA: 65.34000
- LogP: 3.91620
Tetraisopropylazodicarboxamid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T222420-500mg |
Tetraisopropylazodicarboxamid |
155877-06-8 | 500mg |
$ 155.00 | 2022-06-03 | ||
| TRC | T222420-1000mg |
Tetraisopropylazodicarboxamid |
155877-06-8 | 1g |
$ 260.00 | 2022-06-03 | ||
| TRC | T222420-2000mg |
Tetraisopropylazodicarboxamid |
155877-06-8 | 2g |
$ 415.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346897-250mg |
N1,N1,N2,N2-Tetraisopropyldiazene-1,2-dicarboxamide |
155877-06-8 | 98% | 250mg |
¥3706.00 | 2023-11-21 |
Tetraisopropylazodicarboxamid Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Tetraisopropylazodicarboxamid
Introduction to Tetraisopropylazodicarboxamide (CAS No: 155877-06-8) and Its Recent Applications in Chemical Biology
Tetraisopropylazodicarboxamide, with the chemical identifier CAS No: 155877-06-8, is a specialized compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the azodicarboxamide class, which is known for its versatile applications in synthetic chemistry, pharmaceutical intermediates, and bioactive molecule design. The introduction of isopropyl groups in its molecular structure enhances its reactivity and stability, making it a valuable tool in various biochemical and medicinal chemistry applications.
The molecular structure of Tetraisopropylazodicarboxamide consists of a central azodicarboxamide core, which is flanked by four isopropyl substituents. This arrangement imparts a high degree of steric hindrance, which can be strategically exploited in the design of enzyme inhibitors and other bioactive molecules. The compound's ability to undergo various chemical transformations, such as cycloadditions and nucleophilic additions, makes it a preferred choice for researchers looking to develop novel synthetic pathways.
In recent years, Tetraisopropylazodicarboxamide has been extensively studied for its potential applications in drug discovery and development. One of the most notable areas of research has been its use as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including signal transduction, protein degradation, and viral replication. By inhibiting specific proteases, it is possible to develop therapeutic agents that target a wide range of diseases, such as cancer, inflammation, and infectious diseases.
Recent studies have demonstrated that Tetraisopropylazodicarboxamide can be effectively incorporated into peptidomimetic structures, which are designed to mimic the activity of natural peptides without their associated drawbacks. These peptidomimetics have shown promise in preclinical trials for their ability to selectively inhibit target proteases while maintaining high bioavailability. The compound's structural flexibility allows for the design of peptidomimetics with optimized pharmacokinetic profiles, making it an attractive candidate for further development.
Another area where Tetraisopropylazodicarboxamide has shown significant promise is in the field of click chemistry. Click chemistry involves the rapid and efficient assembly of molecular fragments under mild conditions, often using biologically compatible reagents. The azodicarboxamide core of Tetraisopropylazodicarboxamide can participate in various click reactions, such as 1,3-dipolar cycloadditions with alkynes and azides. These reactions are widely used in the synthesis of complex molecules, including drug candidates and biomaterials. The use of Tetraisopropylazodicarboxamide in click chemistry has enabled researchers to rapidly generate libraries of novel compounds for high-throughput screening.
The compound's stability under various reaction conditions also makes it a suitable candidate for industrial applications. For instance, it can be used as a catalyst or intermediate in the synthesis of fine chemicals and pharmaceuticals. Its compatibility with green chemistry principles further enhances its appeal, as it can be synthesized using environmentally friendly methods that minimize waste and reduce energy consumption.
In conclusion, Tetraisopropylazodicarboxamide (CAS No: 155877-06-8) is a multifunctional compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutics and synthetic methodologies. As research continues to uncover new applications for this compound, its importance in the field is likely to grow even further.
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